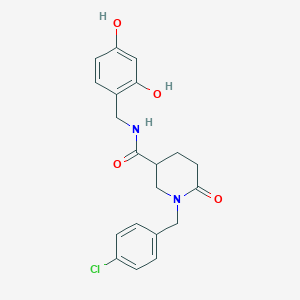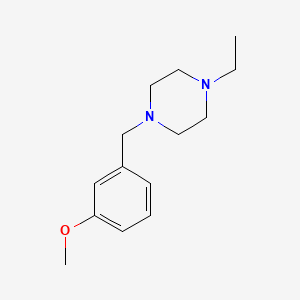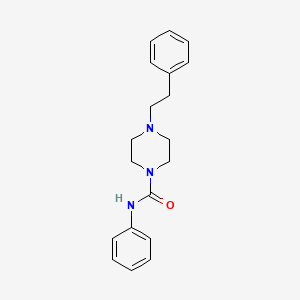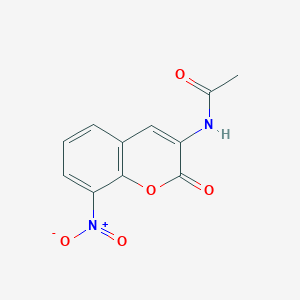
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDP323 and is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an important enzyme in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells, and its inhibition has been shown to have a variety of biochemical and physiological effects.
作用机制
CDP323 exerts its effects by inhibiting the enzyme 1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide, which is involved in the regulation of cAMP levels in cells. By inhibiting 1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide, CDP323 increases cAMP levels, which can lead to a variety of biochemical and physiological effects. These effects include improved cognitive function, anti-inflammatory effects, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDP323 has been shown to have a variety of biochemical and physiological effects, including improved cognitive function, anti-inflammatory effects, and inhibition of cancer cell growth. In animal models of Alzheimer's disease, CDP323 has been shown to improve cognitive function and memory. In animal models of autoimmune disorders, CDP323 has been shown to have anti-inflammatory effects. In vitro studies have also shown that CDP323 can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the major advantages of CDP323 is its high purity and yield, which makes it an ideal compound for scientific research. Additionally, the multi-step synthesis of CDP323 has been extensively optimized, making it a reproducible and reliable compound for research. One limitation of CDP323 is that its effects may be cell-type specific, and further research is needed to fully understand its potential applications.
未来方向
There are many potential future directions for the study of CDP323. One area of research could be the development of CDP323 analogs with improved potency and selectivity. Another area of research could be the identification of specific cell types that are most responsive to CDP323, which could help to identify potential therapeutic targets. Additionally, further research is needed to fully understand the potential applications of CDP323 in the treatment of Alzheimer's disease, autoimmune disorders, and cancer.
合成方法
The synthesis of CDP323 involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with 2,4-dihydroxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 6-oxo-3-piperidinecarboxylic acid to form the final product, CDP323. The synthesis of CDP323 has been extensively optimized to provide high yields and purity, making it an ideal compound for scientific research.
科学研究应用
CDP323 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and oncology. In neuroscience, CDP323 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In immunology, CDP323 has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders. In oncology, CDP323 has been shown to inhibit the growth of cancer cells and may have potential as a cancer therapy.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[(2,4-dihydroxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-5-1-13(2-6-16)11-23-12-15(4-8-19(23)26)20(27)22-10-14-3-7-17(24)9-18(14)25/h1-3,5-7,9,15,24-25H,4,8,10-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQQYZURUVABKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCC2=C(C=C(C=C2)O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-(2,4-dihydroxybenzyl)-6-oxo-3-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)
![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)

![cis-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689420.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)